molecular formula C24H19BrN2O3 B10900058 6-bromo-2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-bromo-2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B10900058
M. Wt: 463.3 g/mol
InChI Key: QYQJNXVVRZRTKM-UHFFFAOYSA-N
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Description

6-BROMO-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound with the molecular formula C22H19BrN2O3. This compound is notable for its unique structure, which includes a bromine atom, a piperidine ring, and a benzo[de]isoquinoline core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Bromination: Introduction of a bromine atom into the benzo[de]isoquinoline core.

    Amidation: Formation of the piperidinocarbonyl group through an amidation reaction.

    Coupling: Coupling of the brominated benzo[de]isoquinoline with the piperidinocarbonyl phenyl group under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-BROMO-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione: A simpler analog without the piperidinocarbonyl phenyl group.

    6-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: A derivative with a methyl group instead of the piperidinocarbonyl phenyl group.

Uniqueness

6-BROMO-2-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H19BrN2O3

Molecular Weight

463.3 g/mol

IUPAC Name

6-bromo-2-[4-(piperidine-1-carbonyl)phenyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C24H19BrN2O3/c25-20-12-11-19-21-17(20)5-4-6-18(21)23(29)27(24(19)30)16-9-7-15(8-10-16)22(28)26-13-2-1-3-14-26/h4-12H,1-3,13-14H2

InChI Key

QYQJNXVVRZRTKM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O

Origin of Product

United States

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